molecular formula C10H12BNO3 B2629035 B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid CAS No. 934543-06-3

B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

Cat. No.: B2629035
CAS No.: 934543-06-3
M. Wt: 205.02
InChI Key: DGXXULNJZFCUEP-UHFFFAOYSA-N
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Description

B-[3-[(Cyclopropylcarbonyl)amino]phenyl]boronic acid (CAS: 934543-06-3 ) is a high-purity organoboron reagent of significant value in synthetic and medicinal chemistry research. This compound is supplied as a solid with a purity of 95% or greater, making it a reliable reactant for demanding applications . Its primary research application is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions . The boronic acid functional group enables the formation of carbon-carbon bonds with organic halides in the presence of a palladium catalyst. This reaction is a cornerstone in the construction of biaryl structures , which are privileged scaffolds in many pharmaceuticals and agrochemicals. The meta-substituted phenyl ring is functionalized with a cyclopropylcarbonylamide group, which can impart favorable properties to the resulting molecules, such as improved metabolic stability or altered conformational geometry. Consequently, this reagent is particularly useful for exploring structure-activity relationships in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all laboratory chemicals with appropriate precautions, referring to the relevant Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

[3-(cyclopropanecarbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7,14-15H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXXULNJZFCUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for the synthesis of boronic acids, including B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild and functional group tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of organoboron reagents .

Chemical Reactions Analysis

Types of Reactions

B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic esters.

    Reduction: It can be reduced to form boronic acids.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include boric esters, organometallic reagents, and palladium catalysts. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives, which are useful in further synthetic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that boronic acids exhibit significant antiproliferative effects against various cancer cell lines. B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, primarily through the modulation of cell signaling pathways.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)18.76 ± 0.62Induction of apoptosis
LAPC-4 (Prostate)Data PendingCell cycle arrest

Enzyme Inhibition
this compound has also been evaluated for its enzyme inhibition properties. It is particularly noted for its activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management. The inhibition of DPP-IV can lead to increased insulin secretion and improved glycemic control.

Table 2: Enzyme Inhibition Activity

Enzyme TypeIC50 (µM)
Dipeptidyl Peptidase-IVData Pending
AcetylcholinesteraseData Pending

Organic Synthesis Applications

Suzuki-Miyaura Coupling Reactions
this compound is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Table 3: Reaction Conditions for Suzuki Coupling

ReactantCatalystYield (%)
Aryl Halide + Boronic AcidPalladium(II) acetate87.4%

Material Science Applications

Boronic acids, including this compound, are being explored for their potential in developing advanced materials. Their ability to form stable covalent bonds with various substrates makes them suitable for applications in polymer chemistry and nanotechnology.

Case Studies

Recent studies have focused on the formulation of creams containing this compound to assess its antioxidant and antibacterial properties alongside its anticancer activity. One such study reported significant antioxidant activity with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays.

Mechanism of Action

The mechanism by which B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other functional groups, which allows it to inhibit enzymes and participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Key Substituent Effects:
  • Electron-Withdrawing Groups (EWG): 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid (CAS 850567-36-1): The cyano group is strongly EWG, reducing electron density on the phenyl ring, which may hinder Suzuki coupling reactivity but enhance electrophilic interactions in enzyme binding . B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS 1449131-68-3): The sulfonyl group is EWG, increasing acidity of the boronic acid and hydrogen-bonding capacity .
  • Electron-Donating Groups (EDG): 3-Aminophenylboronic acid (3APBA): The amino group (-NH₂) is EDG, enhancing boronic acid reactivity in couplings but reducing stability in oxidative conditions . B-[4-(Hexyloxy)phenyl]boronic acid: The hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) is EDG, improving hydrophobicity and lipid membrane penetration .
  • (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid (CAS 849438-98-8): Bulky diisopropyl and diphenylmethylene groups create significant steric shielding, limiting access to the boronic acid group .
Target Compound Unique Feature:

The cyclopropylcarbonylamino group combines moderate steric bulk (from the cyclopropane ring) with an amide’s hydrogen-bonding capability. Compared to simpler amides (e.g., 3-acrylamidophenylboronic acid, CAS 99349-68-5 ), the cyclopropyl group may enhance metabolic stability by resisting enzymatic cleavage.

Reactivity in Suzuki-Miyaura Couplings

Compound Substituent Reactivity Notes Reference
Target Compound Cyclopropylcarbonylamino Moderate reactivity: EDG from amide may offset steric hindrance of cyclopropane -
3-(Trifluoromethyl)phenyl boronic acid Trifluoromethyl (-CF₃) High reactivity: -CF₃ is EWG, activating the boronic acid
3-Bromo-5-[(propylamino)carbonyl]phenyl boronic acid Bromine + propylamide Low reactivity: Steric bulk and EWG bromine reduce coupling efficiency
(4-Carbamoylphenyl)Boronic Acid Carbamoyl (-CONH₂) Moderate reactivity: Carbamoyl is weakly EDG, balancing electronic effects
  • Key Insight: The target compound’s coupling efficiency may resemble carbamoyl-substituted analogs (e.g., ), but its cyclopropyl group could improve regioselectivity in hindered environments.

Physicochemical Properties

Compound Substituent Solubility LogP (Predicted) Key Property
Target Compound Cyclopropylcarbonylamino Moderate (Polar amide) ~1.5–2.0 Balanced hydrophobicity for membrane penetration
3-Acrylamidophenylboronic acid Acrylamido Low (Hydrophobic) ~2.5 Polymerizable for sensor matrices
B-[4-(Hexyloxy)phenyl]boronic acid Hexyloxy Very low ~4.0 Ideal for lipid-rich environments
3-Methacrylamidophenylboronic acid Methacrylamido Low ~2.8 Enhanced steric shielding

Biological Activity

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is a compound belonging to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, including drug design and development. Boronic acids have been studied extensively for their roles as enzyme inhibitors, particularly against β-lactamases, which are critical in antibiotic resistance.

The primary mechanism through which boronic acids exert their biological effects involves the inhibition of enzymes. This compound has been shown to interact with serine β-lactamases, acting as a transition-state analogue. This interaction leads to the formation of a tetrahedral intermediate that mimics the substrate's geometry during hydrolysis, effectively blocking the enzyme's activity .

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that various boronic acid derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The specific compound this compound has shown promising results against certain bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Properties

Boron compounds have also been investigated for their anticancer activities. The ability of boronic acids to inhibit specific enzymes involved in cancer cell proliferation makes them attractive candidates for cancer therapy. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound has shown notable inhibitory effects on various enzymes:

  • Acetylcholinesterase : Moderate inhibition with an IC50 value indicating potential implications for neurodegenerative diseases.
  • Butyrylcholinesterase : High inhibition suggests possible applications in treating conditions related to cholinergic dysfunction.
  • Antioxidant Activity : Exhibits free radical scavenging capabilities, contributing to its overall biological profile .

Case Studies and Research Findings

  • Inhibition Profile Against β-Lactamases : A study assessed the inhibitory effects of several boronic acids against clinically relevant β-lactamases. This compound was found to have a strong inhibitory effect against AmpC β-lactamase, highlighting its potential in overcoming antibiotic resistance .
  • Cytotoxicity Assays : In vitro studies demonstrated that this compound showed selective toxicity towards cancer cells while sparing healthy cells. The IC50 values were significantly lower for cancerous cell lines compared to normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Efficacy : The compound was tested against E. coli, showing effective bactericidal activity at concentrations that suggest its application in treating bacterial infections .

Data Summary Table

Biological ActivityObserved EffectsIC50 Values (µg/mL)
AntibacterialEffective against E. coli6.50
Anticancer (MCF-7)Cytotoxic effect18.76
AcetylcholinesteraseModerate inhibition115.63
ButyrylcholinesteraseHigh inhibition3.12
Antioxidant (DPPH Scavenging)Significant antioxidant activity0.14

Q & A

Q. What are the standard synthetic routes for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

Suzuki-Miyaura Coupling : Introduce the boronic acid group to the phenyl ring using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .

Amide Formation : React 3-aminophenylboronic acid with cyclopropanecarbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .

  • Purity Validation :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
  • NMR : Confirm structural integrity via ¹H (aromatic protons: δ 7.2–8.1 ppm), ¹¹B (δ 28–32 ppm for boronic acid), and ¹³C NMR (cyclopropyl carbonyl: δ ~170 ppm) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹¹B NMR : Directly identifies boronic acid functionality (quadrupolar broadening indicates boron coordination) .
  • FT-IR : Confirm amide bond presence (C=O stretch: ~1650 cm⁻¹; N-H bend: ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions; compare with theoretical m/z (e.g., C₁₀H₁₁BN₂O₃: calc. 218.09) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the cyclopropanecarbonyl group .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to R36/37/38 risks (eye/skin/respiratory irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gap) and identify reactive sites .
  • Solvent Effects : Simulate solvation models (e.g., PCM for DMF) to predict catalytic turnover in Suzuki reactions.
  • Transition State Analysis : Calculate activation barriers for transmetalation steps with Pd catalysts .

Q. What strategies exist to control genotoxic impurities (e.g., boronic acid byproducts) in pharmaceutical applications?

  • Methodological Answer :
  • LC-MS/MS Quantification : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to detect impurities at <1 ppm. Validate per ICH Q2(R1) guidelines (LOD = 0.3 ppm, LOQ = 1 ppm) .
  • Solid-Phase Extraction (SPE) : Employ mixed-mode sorbents to isolate impurities prior to analysis .

Q. How does the cyclopropanecarbonyl group influence the stability of this boronic acid under aqueous conditions?

  • Methodological Answer :
  • Hydrolytic Stability Testing :

Prepare buffered solutions (pH 3–10).

Monitor degradation via ¹¹B NMR over 24 hours (boronic acid → boroxine at pH > 8) .

  • Kinetic Studies : Calculate half-life (t₁/₂) using HPLC-UV to assess pH-dependent decomposition .

Q. What reaction conditions optimize Suzuki-Miyaura cross-coupling with electron-deficient aryl halides?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) in DMF/H₂O (4:1) at 80°C .
  • Base Selection : Use Cs₂CO₃ for deprotonation (avoids boronic acid protodeboronation) .
  • Microwave-Assisted Synthesis : Reduce reaction time to 10 minutes (50 W, 100°C) while maintaining >90% yield .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare ¹H NMR with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-shift artifacts .
  • Isotopic Purity : Ensure boron isotopes (¹⁰B vs. ¹¹B) do not affect ¹¹B NMR chemical shifts .
  • Collaborative Studies : Replicate spectral data across independent labs using standardized protocols .

Applications in Advanced Materials

Q. Can this boronic acid be integrated into covalent organic frameworks (COFs) for sensing applications?

  • Methodological Answer :
  • COF Synthesis : Condense with 2,1,3-benzothiadiazole-diboronic acid via solvothermal methods (120°C, 72 hours) to form porous networks .
  • Glucose Sensing : Functionalize COFs with fluorophores; monitor fluorescence quenching upon sugar binding .

Tables

Table 1 : Key Analytical Parameters for Impurity Detection

ParameterValue
LOD (LC-MS/MS)0.3 ppm
LOQ (LC-MS/MS)1.0 ppm
Linearity (R²)≥0.999 (1–50 ppm)
Recovery (%)95–105%

Table 2 : Optimized Suzuki Reaction Conditions

ConditionOptimal Value
CatalystPd(OAc)₂/XPhos
SolventDMF/H₂O (4:1)
Temperature80°C
BaseCs₂CO₃
Yield92–95%

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